Deferoxamine

iron chelation pFe3+ value thermodynamic affinity

Deferoxamine mesylate (DFO) is the only hexadentate iron chelator with 1:1 Fe(III) binding, delivering the highest pFe³⁺ (26.5) among clinically approved chelators. Its hydrophilic profile (log P −3) restricts cellular entry to endocytic routes, ensuring tissue-specific iron depletion distinct from lipophilic alternatives. DFO's 5–10 min half-life mandates continuous infusion; select infusion-grade material. For HIF-1α stabilization research, specify analytical-grade DFO for nanoparticle conjugation. Storage −20°C under inert gas; cold-chain shipping required.

Molecular Formula C25H48N6O8
Molecular Weight 560.7 g/mol
CAS No. 138-14-7; 1950-39-6; 70-51-9
Cat. No. B15607255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine
CAS138-14-7; 1950-39-6; 70-51-9
Molecular FormulaC25H48N6O8
Molecular Weight560.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
InChIKeyUBQYURCVBFRUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.90e-02 g/L

Deferoxamine (DFO) for Procurement: Core Identity and Comparator Landscape in Iron Chelation


Deferoxamine (desferrioxamine, DFO; CAS 138-14-7) is a hexadentate siderophore-derived iron chelator produced by Streptomyces pilosus, approved by the FDA in 1968 for the treatment of transfusional iron overload [1]. Its primary clinical comparators are the orally active bidentate chelator deferiprone (DFP) and the tridentate chelator deferasirox (DFX), alongside the developmental tridentate chelator SPD602 [2]. All four chelators exhibit high thermodynamic selectivity for Fe(III); however, their denticity, binding stoichiometry, hydrophilicity, pharmacokinetics, and non-chelation pharmacological profiles diverge markedly — differences that directly translate into non-interchangeable procurement and formulation requirements [3].

Deferoxamine Procurement: Why In-Class Substitution Carries Measurable Risk


In-class substitution among deferoxamine, deferiprone, and deferasirox cannot be performed without altering therapeutic performance because their molecular properties segregate along quantifiable axes. Deferoxamine's 1:1 Fe(III) binding stoichiometry (hexadentate) yields the highest pFe³⁺ value (26.5) of the three clinically approved chelators, conferring superior scavenging of labile plasma iron at low ligand concentrations [1]. Its hydrophilic log P (−3) prevents passive membrane permeation and restricts cellular access to endocytic routes, fundamentally differentiating its tissue distribution pattern from the lipophilic deferasirox (log P 4.3) [2]. Furthermore, its 5–10 min plasma half-life mandates continuous infusion delivery systems, whereas deferasirox's 8–16 h half-life enables once-daily oral dosing [3]. These three dimensions — thermodynamic binding, hydrophilicity-driven compartmental selectivity, and pharmacokinetics — constitute irreducible procurement specifications.

Deferoxamine: Quantified Differentiation Evidence Against Clinical Analogs


Deferoxamine Delivers the Highest Physiological Iron Affinity (pFe³⁺ 26.5) Among Clinically Approved Iron Chelators

Under standardized conditions (1 µM Fe³⁺, 10 µM ligand, pH 7.4), deferoxamine achieves a pFe³⁺ of 26.5, which is 4.0 log units higher than deferasirox (pFe³⁺ 22.5) and 6.0 log units higher than deferiprone (pFe³⁺ 20.5) [1]. A higher pFe³⁺ value indicates that deferoxamine can bind labile Fe(III) at substantially lower free ligand concentrations, a property critical for minimizing redox-active iron in plasma without requiring high micromolar circulating drug levels.

iron chelation pFe3+ value thermodynamic affinity deferoxamine deferasirox deferiprone

Deferoxamine Uniquely Exhibits Hydrophilic log P (−3) and Non-Permeant Tissue Distribution Among Approved Chelators

Deferoxamine exhibits an octanol/water partition coefficient (log P) of −3, classifying it as strongly hydrophilic, in contrast to deferiprone (log P −0.8) and deferasirox (log P 4.3) [1]. This high hydrophilicity prevents passive diffusion across cellular membranes, restricting deferoxamine's iron-chelation activity to the intravascular and endosomal compartments following receptor-mediated endocytosis. In practical terms, deferoxamine does not passively penetrate hepatocytes or cardiomyocytes, whereas deferasirox's log P of 4.3 enables rapid membrane equilibration and direct access to intracellular labile iron pools [2].

log P hydrophilicity tissue distribution deferoxamine deferasirox deferiprone

Deferoxamine Binds Fe(III) with 1:1 Stoichiometry, Avoiding Partially Coordinated Ternary Complexes That Promote Redox Cycling

Deferoxamine is the only clinically approved hexadentate chelator; it fully satisfies the six coordination sites of Fe(III) in a 1:1 complex (log β₁ = 30.6), leaving no vacant coordination positions [1]. In contrast, deferasirox forms a 2:1 complex (log β₂ = 36.9) and deferiprone forms a 3:1 complex (log β₃ = 37.0), both of which require assembly of partially coordinated intermediate species that can transiently catalyze the Fenton reaction [2]. Experimental evidence from red blood cell membrane studies demonstrates that only chelators maintaining an effective stability constant log K_eff ≥ 12 can remove pathological membrane-associated Fe(III), and deferoxamine is the lowest-affinity chelator capable of doing so [3].

binding stoichiometry hexadentate chelator redox cycling deferoxamine deferasirox deferiprone

Superior Metal Selectivity: Deferoxamine Exhibits >17-Order Magnitude Preference for Fe(III) Over Zn(II) and Cu(II)

Deferoxamine displays an Fe(III) binding constant (log K₁ = 30.6) that exceeds its affinity for Zn(II) (log K₁ = 5.4) by ~25 log units and for Cu(II) (log K₁ = 7.9) by ~22.7 log units [1]. In contrast, deferasirox exhibits substantially higher affinities for Zn(II) (log K₁ = 13.3) and Cu(II) (log K₁ = 18.8), meaning the Fe/Zn binding selectivity ratio of DFO exceeds 10¹⁷, while that of DFX is approximately 10²³·⁶ (i.e., DFO is far less likely to deplete essential metals). Under plasma simulation conditions, copper and zinc do not interfere with iron chelation by DFO, but copper can perturb iron speciation during deferiprone treatment [2].

metal selectivity Fe(III) specificity zinc copper deferoxamine deferasirox

Quantitative Stability Profile of Deferoxamine in Aqueous Solution: pH and Temperature Boundaries for Procurement-Grade Storage

Deferoxamine in 10 mM phosphate buffer retains >90% of its initial concentration over 30 days when maintained between pH 4 and 6 at temperatures ≤23°C. In contrast, degradation is rapid at pH 1.9 or pH 10.1 at all temperatures, and at 37°C even within the pH 4–6 window, >10% loss occurs over 30 days [1]. Forced degradation studies under 0.1 N HCl and 0.1 N NaOH at 70°C for 1 hour produce extensive fragmentation, confirming the sensitivity of the hydroxamate groups to hydrolytic cleavage [2]. These data establish clear, quantifiable boundaries for formulation and storage of deferoxamine mesylate solutions that are not transferable to the structurally distinct deferasirox or deferiprone, which possess different degradation pathways.

aqueous stability pH stability window degradation kinetics deferoxamine formulation storage

Clinical Evidence: Deferoxamine Achieves Significantly Lower Serum Ferritin Than Deferasirox in Sickle Cell Disease — A 278 µg/L Weighted Mean Difference

In the only available systematic review and meta-analysis directly comparing deferoxamine and deferasirox for managing transfusional iron overload in sickle cell anemia (SCA), deferoxamine-treated patients exhibited significantly lower serum ferritin levels relative to deferasirox, with a weighted mean difference (WMD) of 278.13 µg/L (95% CI 36.69–519.57) [1]. Liver iron concentration (LIC) was not significantly different between groups (WMD −1.61 mg Fe/g dw, 95% CI −4.42 to 1.21), and myocardial iron data were insufficient for meta-analysis. This finding runs counter to the assumption of therapeutic equivalence between the two agents and provides an objective, quantifiable basis for selecting DFO when serum ferritin reduction is a primary therapeutic endpoint in SCA [1].

serum ferritin sickle cell disease deferoxamine deferasirox clinical efficacy meta-analysis

Deferoxamine in Practice: Evidence-Matched Application Scenarios for Procurement and Formulation Selection


Parenteral Iron Overload Management Requiring Maximal Labile Plasma Iron Scavenging at Low Ligand Concentration

In transfusion-dependent thalassemia and sickle cell disease patients requiring continuous subcutaneous or intravenous infusion, deferoxamine's pFe³⁺ of 26.5 — 4 orders of magnitude higher than deferasirox — ensures effective scavenging of labile plasma iron (LPI) even at the low nanomolar free ligand levels maintained by continuous infusion pumps [1]. Procurement specifications for infusion-grade DFO mesylate must account for the requirement of dedicated ambulatory infusion devices, as DFO's 5–10 min plasma half-life renders bolus administration ineffective [2].

Pathological Membrane Iron Removal Where Redox-Cycling Intermediate Suppression Is Critical

In sickle cell disease, accumulation of Fe(III) at the cytosolic face of the RBC membrane creates a pathological iron pool with an effective avidity of approximately 10¹². Deferoxamine is the lowest-affinity chelator capable of stripping this membrane-associated iron (log K_eff ≥ 12) because its hexadentate 1:1 binding completely coordinates Fe(III), eliminating partially liganded intermediates that catalyze Fenton chemistry [1]. This property is not shared by bidentate or tridentate chelators that form stepwise intermediate complexes [2].

Iron-Chelation Studies Requiring Negligible Perturbation of Cellular Zinc and Copper Homeostasis

For in vitro and in vivo experimental systems where depletion of essential transition metals (Zn²⁺, Cu²⁺) would confound interpretation, deferoxamine's selectivity ratio of >10¹⁷ for Fe(III) over Zn(II) ensures that physiological zinc and copper pools remain unperturbed during iron chelation [1]. Plasma speciation modeling confirms that DFO does not mobilise measurable Zn or Cu, whereas deferasirox exhibits significant affinity for Cu(II) (log K₁ 18.8) and Zn(II) (log K₁ 13.3), a differentiating factor that guides procurement for mechanistic studies of iron-dependent biology [2].

HIF-1α Stabilization Research and Hypoxia-Mimetic Formulation Development

Deferoxamine is a well-established pharmacological stabilizer of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain enzymes through iron chelation [1]. This HIF-1α-stabilizing property, which upregulates angiogenic and metabolic gene programs, has driven a 320% increase in novel formulation patent filings since 2011 — encompassing polymeric nanoparticles, micelles, and nanofibers designed to extend the short half-life of DFO and enable sustained HIF-1α activation in wound healing, neuroprotection, and tissue engineering applications [2]. Procurement for these repurposing applications requires DFO of analytical grade suitable for conjugation chemistry and nanoparticle loading, specifications that differ from clinical infusion-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferoxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.